Cas no 145371-72-8 (Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 5-methyl-, ethyl ester)

Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 5-methyl-, ethyl ester is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a methyl substitution at the 5-position and an ethyl ester functional group at the 7-carboxylic acid position. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of bioactive molecules. The ethyl ester moiety enhances solubility and reactivity, facilitating further derivatization. Its well-defined molecular framework ensures consistency in synthetic pathways, making it valuable for research and development in medicinal chemistry. The compound’s stability and purity are critical for reproducible results in drug discovery and fine chemical synthesis.
Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 5-methyl-, ethyl ester structure
145371-72-8 structure
Product Name:Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 5-methyl-, ethyl ester
CAS No:145371-72-8
MF:C10H11N3O2
MW:205.213241815567
CID:3757586
PubChem ID:85669156
Update Time:2025-10-19

Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 5-methyl-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 5-methyl-, ethyl ester
    • Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
    • Ethyl5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
    • 145371-72-8
    • DS-19957
    • AKOS030623180
    • Inchi: 1S/C10H11N3O2/c1-3-15-10(14)8-6-7(2)12-9-4-5-11-13(8)9/h4-6H,3H2,1-2H3
    • InChI Key: HYKRLAHEUCZDNN-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC(C)=NC2=CC=NN12)=O

Computed Properties

  • Exact Mass: 205.085126602g/mol
  • Monoisotopic Mass: 205.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 56.5Ų

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Additional information on Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 5-methyl-, ethyl ester

Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 5-methyl-, ethyl ester (CAS No. 145371-72-8): A Comprehensive Overview

Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 5-methyl-, ethyl ester, identified by its CAS number 145371-72-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its versatile biological activities and potential therapeutic applications. This compound belongs to the pyrazolo[1,5-a]pyrimidine scaffold, a structural motif known for its presence in numerous bioactive molecules, including kinase inhibitors and antiviral agents.

The< strong>ethyl ester derivative of< strong>Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 5-methyl- exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. The ester functionality not only influences the solubility and metabolic stability of the compound but also provides a handle for further chemical modifications, enabling the development of novel analogs with enhanced pharmacological profiles.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various kinases involved in cancer progression. Pyrazolo[1,5-a]pyrimidine derivatives have emerged as promising candidates due to their ability to bind to ATP-binding pockets of kinases, thereby inhibiting their activity. The< strong>5-methyl substituent in this compound contributes to its binding affinity by optimizing the spatial orientation within the active site of the target enzyme.

One of the most compelling aspects of< strong>Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 5-methyl-, ethyl ester is its potential in oncology research. Preclinical studies have demonstrated that this compound exhibits inhibitory effects on several kinases, including Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are aberrantly activated in various cancers. The< strong>ethyl ester moiety plays a crucial role in modulating the pharmacokinetic properties of the molecule, ensuring better absorption and reduced toxicity.

The synthesis of< strong>Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 5-methyl-, ethyl ester involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The key steps typically include condensation reactions to form the pyrazolo[1,5-a]pyrimidine core, followed by functionalization at the 7-position with a carboxylic acid group and subsequent esterification. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve efficiency and selectivity.

In addition to its applications in oncology, this compound has shown promise in other therapeutic areas. For instance, it has been investigated for its antimicrobial properties against resistant strains of bacteria. The< strong>5-methyl group and the overall scaffold contribute to disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.

The pharmacological evaluation of< strong>Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 5-methyl-, ethyl ester has revealed several interesting findings. In vitro studies have indicated that it can induce apoptosis in cancer cell lines by activating stress signaling pathways. Furthermore, it has demonstrated ability to inhibit angiogenesis, a critical process in tumor growth and metastasis. These findings underscore its potential as a lead compound for developing novel anticancer therapies.

The< strong>CAS number 145371-72-8 provides a unique identifier for this compound, facilitating its recognition and use in scientific literature and patent filings. Researchers often rely on CAS numbers to ensure accuracy and consistency when referring to specific chemical entities during collaborations or regulatory submissions.

The structural diversity offered by the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive molecular optimization. By modifying various substituents on the core structure, chemists can fine-tune the pharmacological properties of< strong>Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 5-methyl-, ethyl ester, leading to compounds with improved efficacy and reduced side effects. This flexibility makes it an attractive scaffold for drug discovery programs targeting a wide range of diseases.

In conclusion,< strong(Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 5-methyl-, ethyl ester), with its CAS number< strong(145371-72-8), represents a significant advancement in pharmaceutical research. Its unique structural features and demonstrated biological activities position it as a valuable candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in addressing unmet medical needs.

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